molecular formula C7H5IO3 B3153408 3-Hydroxy-2-iodobenzoic acid CAS No. 75821-44-2

3-Hydroxy-2-iodobenzoic acid

Cat. No.: B3153408
CAS No.: 75821-44-2
M. Wt: 264.02 g/mol
InChI Key: YCPLPINFTMFQTD-UHFFFAOYSA-N
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Description

3-Hydroxy-2-iodobenzoic acid is an organic compound with the molecular formula C7H5IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 of the benzene ring are substituted by iodine and hydroxyl groups, respectively

Mechanism of Action

Target of Action

3-Hydroxy-2-iodobenzoic acid is a derivative of 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX), which are known to be nonmetallic green oxidants . These compounds can be regenerated from 2-iodobenzoic acid without requiring an external ligand except for water . The carboxy group adjacent to the iodine atom serves as an endogenous ligand . .

Mode of Action

Its parent compounds, iba and ibx, have been used as catalysts and reagents in various reactions . These include decarboxylative alkynylation , decarboxylative acylarylation , oxyalkenylation , oxyarylation , oxidative C–H arylation , C–H hydroxylation , C-H oxidation , ring-opening hydrazination , and asymmetric intramolecular α-cyclopropanation . It is plausible that this compound may exhibit similar reactivity, but this needs to be confirmed by experimental studies.

Biochemical Pathways

It is known that its parent compounds, iba and ibx, are involved in various reactions that affect different biochemical pathways . For instance, they participate in oxidative C–H arylation , which is a key step in many biosynthetic pathways

Result of Action

Its parent compounds, iba and ibx, are known to act as oxidants . They are involved in various reactions, such as oxidative C–H arylation , which can lead to the formation of new carbon-carbon bonds

Action Environment

The action of this compound is likely to be influenced by environmental factors, given that its parent compounds, IBA and IBX, are known to be nonmetallic green oxidants . They can be regenerated from 2-iodobenzoic acid without requiring an external ligand except for water . This suggests that the presence of water and the pH of the environment could potentially influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of salicylic acid (2-hydroxybenzoic acid) using iodine and an oxidizing agent such as potassium iodate. The reaction typically occurs in an acidic medium, such as acetic acid, at elevated temperatures.

Another method involves the direct iodination of 3-hydroxybenzoic acid using iodine and a suitable oxidizing agent. This reaction can be carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-iodo-3-benzoquinone.

    Reduction: The iodine atom can be reduced to form 3-hydroxybenzoic acid.

    Substitution: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: 2-Iodo-3-benzoquinone

    Reduction: 3-Hydroxybenzoic acid

    Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

3-Hydroxy-2-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving iodine-containing compounds.

    Industry: The compound is used in the synthesis of dyes and pigments, as well as in the production of specialty chemicals.

Comparison with Similar Compounds

3-Hydroxy-2-iodobenzoic acid can be compared with other iodinated benzoic acids, such as:

    2-Iodobenzoic acid: Lacks the hydroxyl group at position 3, resulting in different chemical reactivity and biological activity.

    4-Iodobenzoic acid: The iodine atom is positioned at the para position relative to the carboxyl group, leading to different steric and electronic effects.

    2-Iodoxybenzoic acid (IBX): A hypervalent iodine compound used as an oxidizing agent in organic synthesis.

The presence of both hydroxyl and iodine groups in this compound makes it unique, as it combines the reactivity of both functional groups, allowing for diverse chemical transformations and applications.

Properties

IUPAC Name

3-hydroxy-2-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPLPINFTMFQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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